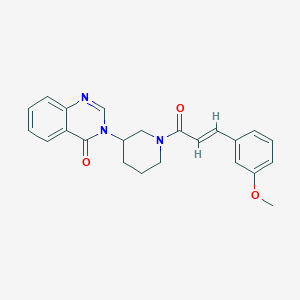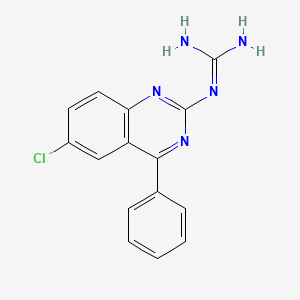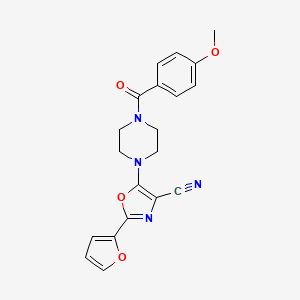
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinazolinone family and has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis of heterocyclic systems, including derivatives of quinazolin-4(3H)-one, revealed that some compounds exhibited good anti-inflammatory activity. These findings suggest the potential therapeutic applications of these derivatives in treating inflammation-related conditions (Annapurna & Jalapathi, 2014).
Another research focused on the antihypertensive screening of quinazolines linked with isoxazole, indicating that synthesized compounds showed good to moderate antihypertensive activity. This study highlights the compound's potential in developing antihypertensive medications (Rahman et al., 2014).
The insecticidal efficacy of novel bis quinazolinone derivatives was also explored, with newly synthesized compounds showing promising results. This research contributes to the potential use of quinazolinone derivatives in developing new insecticidal agents (El-Shahawi et al., 2016).
Pharmacological Applications
A series of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, certain compounds emerged as highly active, suggesting their potential as new analgesic and anti-inflammatory agents (Alagarsamy et al., 2011).
Research on tyrosine kinase inhibitors, including derivatives of quinazoline, indicated their role as irreversible inhibitors of the epidermal growth factor receptor (EGFR), which is significant for developing cancer therapeutics (Smaill et al., 1999).
Antimicrobial and Anticoccidial Activity
Exploration of 4(3H)-quinazolinone antibacterials against methicillin-resistant Staphylococcus aureus (MRSA) identified compounds with promising antibacterial activity. This suggests the potential of quinazolinone derivatives in addressing antibiotic resistance (Qian et al., 2020).
A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were synthesized and evaluated for their anticoccidial activity. This research indicates the potential of these derivatives as lead compounds for developing new anticoccidial drugs (Ye et al., 2010).
properties
IUPAC Name |
3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-4-6-17(14-19)11-12-22(27)25-13-5-7-18(15-25)26-16-24-21-10-3-2-9-20(21)23(26)28/h2-4,6,8-12,14,16,18H,5,7,13,15H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSCSMEZBOCGS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724575.png)

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)

![6-(2-Hydroxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2724582.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2724584.png)

![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)


![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)

